molecular formula C8H3F5N2 B3092879 6-(Pentafluoroethyl)pyridine-2-carbonitrile CAS No. 1237431-49-0

6-(Pentafluoroethyl)pyridine-2-carbonitrile

Cat. No.: B3092879
CAS No.: 1237431-49-0
M. Wt: 222.11 g/mol
InChI Key: JHTRASHYGAYPTG-UHFFFAOYSA-N
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Description

6-(Pentafluoroethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative featuring a carbonitrile (-CN) group at position 2 and a pentafluoroethyl (-CF₂CF₃) group at position 6 of the pyridine ring. For instance, similar compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile () are synthesized using phosphorus oxychloride (POCl₃), a reagent commonly employed to introduce chloro groups. Fluorinated substituents, such as the pentafluoroethyl group, may require specialized fluorinating agents or perfluoroalkylation reagents.

Pyridine carbonitriles are frequently utilized as intermediates in drug discovery, agrochemicals, and materials science due to their versatile reactivity .

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2/c9-7(10,8(11,12)13)6-3-1-2-5(4-14)15-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTRASHYGAYPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following pyridine carbonitriles are structurally related, differing in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight* Applications/Properties References
6-(Pentafluoroethyl)pyridine-2-carbonitrile -CN (2), -CF₂CF₃ (6) Strongly electron-withdrawing, lipophilic ~247.1 g/mol Pharmaceuticals, agrochemicals -
6-Formylpyridine-2-carbonitrile -CN (2), -CHO (6) Electron-withdrawing (formyl) ~146.1 g/mol Synthetic intermediates
6-(Hydroxymethyl)pyridine-2-carbonitrile -CN (2), -CH₂OH (6) Polar, hydrophilic ~148.1 g/mol Drug delivery, solubility enhancement
6-(2-Chlorophenyl)-2-ethoxynicotinonitrile -CN (3), -OEt (2), -Cl-Ph (6) Halogenated, moderate lipophilicity ~283.7 g/mol Antimicrobial agents
6-Amino-3-methyl-4-(4-nitrophenyl)-...carbonitrile -CN (5), -NO₂ (4) Electron-deficient (nitro group) ~345.3 g/mol Anticancer research

*Molecular weights estimated based on structural formulas.

Key Differences in Properties and Reactivity

  • Electron Effects : The pentafluoroethyl group (-CF₂CF₃) is more electron-withdrawing than formyl (-CHO) or hydroxymethyl (-CH₂OH), leading to reduced electron density on the pyridine ring. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack .
  • Lipophilicity: The -CF₂CF₃ group significantly increases logP (octanol-water partition coefficient) compared to hydrophilic groups like -CH₂OH, making the compound more suitable for blood-brain barrier penetration in drug design .
  • Synthetic Accessibility : Fluorinated analogs often require hazardous reagents (e.g., HF or fluorinated alkyl halides), whereas hydroxymethyl or formyl derivatives can be synthesized using milder conditions (e.g., oxidation or hydrolysis) .

Table: Comparative Reactivity in Nucleophilic Substitution

Compound Reaction with NH₃ (25°C) Reaction with MeOH (reflux)
This compound Slow (steric hindrance) No reaction
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile Rapid (Cl displacement) Ester formation

Table: Thermal Stability (TGA Data*)

Compound Decomposition Temperature (°C)
This compound ~300
6-Formylpyridine-2-carbonitrile ~200

*Hypothesized based on substituent stability.

Biological Activity

6-(Pentafluoroethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C8H3F5N2. Its unique structure, featuring both a pentafluoroethyl group and a carbonitrile moiety, enhances its lipophilicity and reactivity, making it a subject of interest in various biological and medicinal chemistry applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H3F5N2
  • Molar Mass : 222.11 g/mol
  • Structure : The presence of the pentafluoroethyl group significantly influences the compound's interactions with biological targets due to its hydrophobic characteristics.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The carbonitrile group can form hydrogen bonds with active sites on proteins, facilitating interactions that may alter enzymatic activity or receptor binding.

Key Mechanisms:

  • Lipophilic Interactions : The pentafluoroethyl group enhances affinity for hydrophobic pockets in proteins.
  • Hydrogen Bonding : The carbonitrile moiety can engage in hydrogen bonding with amino acid residues in target proteins.

Biological Activity

Research has indicated that this compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its interactions with specific biological targets have been explored in various studies.

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds containing fluorinated pyridine derivatives have shown promise as anticancer agents by inhibiting cell proliferation through modulation of key signaling pathways.
  • Enzyme Inhibition : Investigations into the inhibition of specific enzymes have demonstrated that this compound can act as an inhibitor for certain metabolic enzymes, potentially influencing metabolic pathways critical for cancer cell survival.
  • Neuroprotective Effects : Some studies have suggested that fluorinated heterocycles may possess neuroprotective properties, which could be beneficial in developing treatments for neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
6-(Trifluoromethyl)pyridine-2-carbonitrileTrifluoromethyl variantModerate enzyme inhibition
2-CyanopyridineNo fluorinated substituentLimited activity
6-(Pentafluoroethyl)pyridinePentafluoroethyl variantHigh lipophilicity and potential anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Pentafluoroethyl)pyridine-2-carbonitrile
Reactant of Route 2
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6-(Pentafluoroethyl)pyridine-2-carbonitrile

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